molecular formula C14H15ClN8 B2654731 5-chloro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine CAS No. 2199550-56-4

5-chloro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2654731
CAS No.: 2199550-56-4
M. Wt: 330.78
InChI Key: MDJCCYBCOUQVPW-UHFFFAOYSA-N
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Description

Historical Development of Triazolopyridazine-Based Compounds

Triazolopyridazine derivatives emerged as a chemically versatile scaffold in the mid-20th century, with early synthetic efforts focused on heterocyclic condensation reactions. The fusion of 1,2,4-triazole and pyridazine rings was first reported in the 1960s through cyclocondensation of hydrazine derivatives with diketones or cyanopyridazines. These methods laid the foundation for diversifying substituents at the 3-, 6-, and 7-positions of the triazolopyridazine core.

A pivotal advancement occurred in the 1980s with the clinical introduction of trazodone , a triazolopyridine antidepressant, which demonstrated the therapeutic potential of triazole-fused heterocycles. Subsequent research expanded into triazolopyridazines, leveraging their electron-deficient aromatic systems for interactions with biological targets. For example, filgotinib , a Janus kinase inhibitor, incorporates a triazolopyridazine moiety to enhance binding affinity. The compound under review builds upon these innovations by integrating a pyrimidine-azetidine side chain, a modification first explored in kinase inhibitor designs during the 2010s.

Significance in Drug Discovery Research

Triazolopyridazines are prized for their dual capacity to engage in hydrogen bonding (via nitrogen-rich rings) and π-π stacking interactions (via planar aromatic systems). These properties make them ideal candidates for targeting enzymes and receptors with deep hydrophobic pockets, such as protein kinases and G protein-coupled receptors.

The addition of a chloropyrimidine group in 5-chloro-N-methyl-N-(1-{3-methyl-triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine introduces a halogenated aromatic system, which enhances electrophilic character and potential covalent binding to cysteine residues in target proteins. Furthermore, the azetidine ring contributes conformational rigidity, improving metabolic stability compared to flexible alkyl chains.

Structural Feature Role in Drug Design
Triazolopyridazine core Facilitates π-π stacking and hydrogen bonding with ATP-binding pockets in kinases.
Chloropyrimidine substituent Enhances electrophilicity for targeted covalent inhibition.
Azetidine linker Restricts rotational freedom, improving pharmacokinetic properties.

Overview of Structural Pharmacophore Elements

The compound’s pharmacophore comprises three critical elements:

  • Triazolopyridazine Core : The 1,2,4-triazolo[4,3-b]pyridazine system provides a planar, electron-deficient aromatic surface. The 3-methyl group at position 3 sterically shields the N-2 nitrogen, potentially reducing off-target interactions.
  • Chloropyrimidine Moiety : The 5-chloro substituent on the pyrimidine ring increases lipophilicity, aiding membrane permeability. The pyrimidine’s N-1 and N-3 atoms serve as hydrogen bond acceptors.
  • Azetidine Spacer : The three-membered azetidine ring connects the triazolopyridazine and pyrimidine units, imposing a 90° angle that preorganizes the molecule for target binding.

These features collectively optimize the compound for high-affinity interactions with kinases and epigenetic regulators, as evidenced by structural analogs like tucatinib , a HER2 inhibitor containing a triazolopyridazine scaffold.

Current Status in Biomedical Research Literature

Recent studies (2022–2023) highlight triazolopyridazines as candidates for oncology and inflammatory diseases . For instance, derivatives targeting BRAF V600E mutants show sub-nanomolar inhibitory activity in melanoma models. The compound’s pyrimidine-azetidine side chain aligns with trends in covalent inhibitor design , where chloro groups enable irreversible binding to non-catalytic cysteines.

Ongoing computational studies predict strong binding to cyclin-dependent kinases (CDKs) , particularly CDK2 and CDK9, due to complementary electrostatic surfaces between the triazolopyridazine core and kinase hydrophobic pockets. However, empirical validation remains pending, underscoring the need for further enzymatic assays.

Properties

IUPAC Name

5-chloro-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN8/c1-9-18-19-12-3-4-13(20-23(9)12)22-7-11(8-22)21(2)14-16-5-10(15)6-17-14/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJCCYBCOUQVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring. For instance, a hydrazine derivative can react with a suitable nitrile under acidic or basic conditions to form the triazole ring, which is then fused with a pyridazine ring through further cyclization reactions.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable amine and an epoxide or halide precursor.

    Coupling Reactions: The triazolopyridazine and azetidine intermediates are then coupled with a chloropyrimidine derivative through nucleophilic substitution reactions, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the nitrogen atoms in the triazolopyridazine ring. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the pyrimidine ring or the triazolopyridazine moiety. Typical reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Potassium carbonate, sodium hydride, in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or partially hydrogenated rings.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound can serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups that can interact with biological macromolecules.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop new drugs with specific biological activities, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple rings and functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Triazolopyridazine Derivatives

  • Target Compound : Integrates a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl group linked to an azetidine ring. The azetidine’s compact structure likely reduces conformational flexibility, enhancing binding precision to enzymatic pockets .
  • N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 3, ) : Substitutes azetidine with a 4-chlorophenethyl group. The phenethyl chain introduces greater hydrophobicity and flexibility, which may alter absorption and distribution profiles compared to the target compound .

Pyrimidine-Based Analogs

  • 1400996-80-6 () : Contains a pyrimidin-2-yl group linked to a morpholinyl-phenyl-amine. Unlike the target compound, this analog lacks the triazolopyridazine core and instead incorporates a morpholine ring, which could improve aqueous solubility but reduce kinase affinity due to the absence of the purine-mimetic triazolopyridazine .
  • 1400996-86-2 (): Features a trifluoroethoxy-pyrimidine group.

Substituent Effects

Compound Core Structure Key Substituents Potential Impact
Target Compound Triazolopyridazine + Azetidine 5-Cl, N-methyl-pyrimidine; 3-methyl-triazolo Enhanced rigidity, improved kinase binding, moderate lipophilicity
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Triazolopyridazine 4-Cl-phenethyl; 6-methyl Increased hydrophobicity, flexible backbone may reduce target specificity
1400996-86-2 Pyrimidine 2-Cl, 4-morpholinyl-phenyl; trifluoroethoxy High metabolic stability, electronegative substituents may hinder cellular uptake

Biological Activity

The compound 5-chloro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a novel chemical entity that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈ClN₅

Structural Features

The compound contains:

  • A pyrimidine moiety which is known for various biological activities.
  • A triazole ring that often exhibits antifungal and antibacterial properties.
  • An azetidine structure which may influence its pharmacokinetic properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the one demonstrate significant antimicrobial activity. For instance, derivatives with triazole rings have shown effectiveness against various bacterial strains.

CompoundActivityIC50 (μM)
This compoundAntibacterialTBD
Example Compound 1Antifungal10.5
Example Compound 2Antiviral5.0

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Research indicates that similar compounds can inhibit specific kinases involved in cancer progression. For example, small molecule inhibitors targeting the BCR-ABL fusion protein have shown efficacy in treating chronic myeloid leukemia (CML) .

The proposed mechanisms of action for similar compounds include:

  • Inhibition of Enzyme Activity : Compounds may act as inhibitors of key enzymes involved in cellular signaling pathways.
  • DNA Interaction : Some triazole-containing compounds exhibit the ability to intercalate DNA, disrupting replication processes.

Study 1: In Vitro Evaluation

A recent study evaluated the biological activity of a related compound against Mycobacterium tuberculosis. The results showed an IC50 value of 2.18 μM for one of the derivatives, indicating promising anti-tubercular activity .

Study 2: Cytotoxicity Assessment

In assessing cytotoxicity on human embryonic kidney (HEK-293) cells, several derivatives were found to be non-toxic at concentrations up to 100 μM. This suggests a favorable safety profile for further development.

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